4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 2172157-24-1
VCID: VC7272023
InChI: InChI=1S/C11H9F3N2S/c12-11(13,14)6-8-9(16-10(15)17-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,15,16)
SMILES: C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(F)(F)F
Molecular Formula: C11H9F3N2S
Molecular Weight: 258.26

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

CAS No.: 2172157-24-1

Cat. No.: VC7272023

Molecular Formula: C11H9F3N2S

Molecular Weight: 258.26

* For research use only. Not for human or veterinary use.

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine - 2172157-24-1

Specification

CAS No. 2172157-24-1
Molecular Formula C11H9F3N2S
Molecular Weight 258.26
IUPAC Name 4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C11H9F3N2S/c12-11(13,14)6-8-9(16-10(15)17-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,15,16)
Standard InChI Key JOTZKAAELWNFKW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Thiazole Framework

The 1,3-thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. In 4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine, the C2 position is substituted with an amine group (-NH2), while the C4 and C5 positions bear a phenyl ring and a 2,2,2-trifluoroethyl group (-CF2CF3), respectively . This substitution pattern introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Molecular Properties of 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

PropertyValue
Molecular FormulaC11H10F3N3S
Molecular Weight273.27 g/mol
Key Functional GroupsThiazole, amine, trifluoroethyl, phenyl
Calculated LogP2.8 (estimated via analogs)

The trifluoroethyl group enhances lipophilicity and metabolic stability, a feature leveraged in drug design to improve pharmacokinetic profiles . The phenyl ring at C4 contributes to π-π stacking interactions, potentially aiding in target binding.

Synthetic Methodologies

Hantzsch–Thiazole Synthesis

The Hantzsch reaction, involving the condensation of α-haloketones with thioureas or thioamides, is widely employed for thiazole synthesis . For 4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine, a plausible route involves:

  • α-Haloketone Preparation: Reacting phenylacetone with 2,2,2-trifluoroethyl iodide under halogenation conditions to yield 5-(2,2,2-trifluoroethyl)-4-phenyl-2-bromoacetophenone.

  • Cyclization: Treating the α-bromoketone with thiourea in ethanol under reflux to form the thiazole core .

Table 2: Representative Yields for Analogous Thiazole Syntheses

SubstrateProductYield (%)
3-TrifluoromethylphenylN-Methyl-4-(3-trifluoromethyl)phenylthiazole-2-amine61.6
4-FluorophenylN-(6-Chloropyridin-3-yl)-4-fluorobenzamide derivative66.0

These yields suggest that optimizing reaction time and temperature could achieve comparable efficiency for the target compound.

Alternative Routes

  • Bredereck’s Reagent: Enaminone intermediates, formed via reactions with tert-butoxybis(dimethylamino)methane, enable functionalization at the C4 and C5 positions .

  • Post-Functionalization: Introducing the trifluoroethyl group via nucleophilic substitution or cross-coupling reactions post-thiazole formation .

ActivityTargetMechanism Hypothesis
AnticancerCDK4/6Competitive ATP-binding inhibition
AntimicrobialBacterial enoyl-ACP reductaseSubstrate analog interference

Challenges and Future Directions

  • Synthetic Optimization: Improving regioselectivity during cyclization to minimize byproducts.

  • Toxicology Profiling: Assessing hepatotoxicity risks associated with trifluoroethyl metabolites.

  • Target Identification: High-throughput screening to validate kinase or protease targets.

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